6-(4-methylpiperazin-1-yl)-7H-purine
Overview
Description
6-(4-methylpiperazin-1-yl)-9Hpurine is a heterocyclic compound that belongs to the class of purines. Purines are essential components in biochemistry, forming the backbone of nucleic acids such as DNA and RNA. This compound features a purine ring system substituted with a 4-methylpiperazin-1-yl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-9Hpurine typically involves the reaction of a purine derivative with 4-methylpiperazine. One common method includes the use of a nucleophilic substitution reaction where the purine derivative is activated with a leaving group, such as a halide, and then reacted with 4-methylpiperazine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-9Hpurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
6-(4-methylpiperazin-1-yl)-9Hpurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-9Hpurine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(cyclohexylamino)-9-[2-(4-methylpiperazin-1-yl)-ethyl]-9H-purine-2-carbonitrile: Another purine derivative with a similar structure but different substituents, leading to distinct biological activities.
4-methylpiperazin-1-yl carbonyl group: A related compound with a different functional group, used in various chemical and pharmaceutical applications.
Uniqueness
6-(4-methylpiperazin-1-yl)-9Hpurine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of efficacy and specificity .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPCNBLIEMWMMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325140 | |
Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99172-01-7 | |
Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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